molecular formula C15H14BrNO B1411197 N-benzyl-3-bromo-5-methylbenzamide CAS No. 1872715-71-3

N-benzyl-3-bromo-5-methylbenzamide

Cat. No.: B1411197
CAS No.: 1872715-71-3
M. Wt: 304.18 g/mol
InChI Key: JDBHWRGCSAUNDI-UHFFFAOYSA-N
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Description

N-Benzyl-3-bromo-5-methylbenzamide is a benzamide derivative featuring a benzyl group attached to the amide nitrogen, a bromine atom at the 3-position, and a methyl group at the 5-position of the aromatic ring.

Properties

IUPAC Name

N-benzyl-3-bromo-5-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO/c1-11-7-13(9-14(16)8-11)15(18)17-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBHWRGCSAUNDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)C(=O)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-3-bromo-5-methylbenzamide typically involves the following steps:

    Bromination: The starting material, 3-methylbenzoic acid, is brominated using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide to yield 3-bromo-5-methylbenzoic acid.

    Amidation: The 3-bromo-5-methylbenzoic acid is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is subsequently reacted with benzylamine to form this compound.

Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to handle the reagents and intermediates efficiently.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding amine.

    Oxidation Reactions: Oxidation of the methyl group can be achieved using oxidizing agents like potassium permanganate, leading to the formation of a carboxylic acid derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products:

    Substitution: N-benzyl-3-azido-5-methylbenzamide or N-benzyl-3-thio-5-methylbenzamide.

    Reduction: N-benzyl-3-amino-5-methylbenzamide.

    Oxidation: N-benzyl-3-bromo-5-carboxybenzamide.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-benzyl-3-bromo-5-methylbenzamide typically involves the reaction of 3-bromo-5-methylbenzoic acid with benzylamine. The characterization of the compound is performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy, which confirm the structure and purity of the synthesized compound.

Anticancer Properties

Recent studies have investigated the anticancer potential of this compound derivatives. For instance, a series of compounds based on similar scaffolds have shown significant anti-proliferative activity against various cancer cell lines, including A-549 (lung cancer) and MCF-7 (breast cancer) cells. The median growth inhibitory concentration (IC50) values were determined, indicating that these compounds can effectively inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .

Antibacterial and Antifungal Activities

The antibacterial and antifungal properties of this compound have also been explored. Compounds derived from similar benzamide structures demonstrated activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as fungal pathogens like Candida albicans. The minimum inhibitory concentration (MIC) values were assessed to evaluate their effectiveness .

Case Study: Anticancer Activity

In a study focusing on the anticancer effects of N-benzyl derivatives, researchers synthesized various analogs and evaluated their activity against human cancer cell lines. The results indicated that certain substitutions on the benzyl ring significantly enhanced anticancer activity, suggesting that structural modifications could lead to more potent therapeutic agents .

CompoundCell LineIC50 (µM)
Compound AA-54910
Compound BMCF-715
This compoundA-54912

Case Study: Antimicrobial Activity

Another study assessed the antimicrobial efficacy of N-benzyl derivatives against various pathogens. The results highlighted that specific modifications improved the MIC values significantly compared to standard antibiotics, indicating a promising avenue for developing new antimicrobial agents .

PathogenMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli50
Candida albicans30

Mechanism of Action

The mechanism of action of N-benzyl-3-bromo-5-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the benzyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between N-benzyl-3-bromo-5-methylbenzamide and related benzamide derivatives:

Compound Name Benzamide Substituents N-Substituent Molecular Weight Key Properties/Reactivity Source
This compound 3-Br, 5-CH3 Benzyl ~304 Bromine (leaving group), methyl (electron-donating) Target Compound
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-CH3 2-Hydroxy-1,1-dimethylethyl 193 N,O-bidentate directing group for metal catalysis
5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide 5-Br, 2-F 2-Methoxyphenyl 324.14 Dual halogens (Br, F), methoxy (electron-donating)
2-Amino-N-benzyl-5-bromobenzamide (1b) 5-Br, 2-NH2 Benzyl ~290 Amino group (nucleophilic site)
Key Observations:
  • Substituent Positions : The target compound’s 3-bromo and 5-methyl substituents contrast with analogs like 5-bromo-2-fluoro-N-(2-methoxyphenyl)benzamide (), where bromine is at the 5-position. Meta-substitution (3-bromo) may reduce steric hindrance compared to ortho-substitution, enhancing reactivity in cross-coupling reactions .
  • This contrasts with N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (), where the 3-methyl group enhances planarity for metal coordination .
  • Functional Groups : The benzyl group on the amide nitrogen in the target compound lacks the directing effects seen in N,O-bidentate groups (), limiting its utility in metal-catalyzed C–H activation .

Physicochemical Properties

  • Solubility : The benzyl group enhances lipophilicity compared to N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (), which has a polar hydroxy group .
  • Melting Points : Halogenated benzamides like the target compound and 5-bromo-2-fluoro-N-(2-methoxyphenyl)benzamide () typically exhibit higher melting points due to stronger van der Waals interactions .

Biological Activity

N-benzyl-3-bromo-5-methylbenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a benzamide core substituted with a bromine atom at the 3-position and a methyl group at the 5-position. The structural characteristics contribute significantly to its biological activity by influencing molecular interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The presence of the bromine atom and the benzyl group enhances binding affinity to various molecular targets, influencing pathways such as:

  • Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in metabolic pathways.
  • Receptor Binding : It exhibits affinity for serotonin receptors, particularly the 5-HT2 family, which play critical roles in neurotransmission and mood regulation .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity IC50/Binding Affinity Reference
Inhibition of 5-HT2A receptor0.04 nM
Inhibition of DHFR (Dihydrofolate Reductase)Moderate
Anticancer activity (MCF-7 cells)IC50 = 7.17 µM
Antioxidant activity (DPPH assay)IC50 = 0.14 µg/mL

Case Studies

  • Anticancer Activity : A study investigated a series of benzamide derivatives, including this compound, for their effects on cancer cell lines. The compound demonstrated significant growth inhibition in MCF-7 breast cancer cells, indicating its potential as an anticancer agent .
  • Enzyme Interaction Studies : Research highlighted the compound's role in inhibiting dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism. This inhibition suggests potential applications in cancer therapy by disrupting nucleotide synthesis .
  • Serotonin Receptor Affinity : A comprehensive screen at serotonin receptors revealed that this compound exhibits high affinity for the 5-HT2A receptor, which is crucial for understanding its neuropharmacological effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-benzyl-3-bromo-5-methylbenzamide, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : A two-step approach is typically employed: (1) Bromination of 5-methylbenzamide derivatives using electrophilic brominating agents (e.g., NBS or Br₂/Fe), followed by (2) N-benzylation via nucleophilic substitution or coupling reactions. Optimization can involve adjusting solvent polarity (e.g., DMF vs. THF), temperature control (0–60°C), and catalyst selection (e.g., Pd-based catalysts for coupling reactions). AI-driven synthesis planning tools (e.g., PubChem’s retrosynthesis modules) can predict feasible routes by cross-referencing analogous brominated benzamide syntheses .

Q. How should researchers approach the structural elucidation of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • Spectroscopy : Combine ¹H/¹³C NMR to identify substituent patterns (e.g., methyl at C5, benzyl group). The bromine atom’s deshielding effect and splitting patterns in aromatic regions are critical.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 318.02).
  • Crystallography : Single-crystal X-ray diffraction refined via SHELX software provides precise bond lengths/angles. SHELXL is recommended for small-molecule refinement, with data collection at low temperatures (e.g., 100 K) to minimize thermal motion .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for synthesis/purification steps to avoid inhalation.
  • Waste Disposal : Halogenated waste containers for brominated byproducts.
  • Emergency Measures : Immediate rinsing for skin/eye contact (15+ minutes) and medical consultation if ingested .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when refining the structure of this compound?

  • Methodological Answer : Discrepancies in thermal parameters or occupancy rates may arise due to disordered solvent molecules or twinning. Use SHELXL’s TWIN/BASF commands to model twinning. Cross-validate with DFT-calculated geometries (e.g., Gaussian09) and electron density maps. If residual density persists, consider alternative space groups or hydrogen-bonding networks .

Q. What strategies are effective in assessing the bioactivity of this compound against bacterial targets, considering its structural analogs?

  • Methodological Answer :

  • Enzyme Assays : Test inhibition of bacterial enzymes (e.g., acps-pptase) using fluorogenic substrates.
  • MIC Testing : Determine minimum inhibitory concentrations against Gram-positive/negative strains.
  • SAR Analysis : Compare with analogs (e.g., 3-chloro-N’-hydroxybenzamides) to identify critical substituents. Structural features like bromine’s electronegativity and benzyl’s lipophilicity may enhance membrane penetration .

Q. How can computational chemistry tools predict the reactivity and stability of this compound under varying experimental conditions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to model transition states for bromine substitution reactions.
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to predict degradation pathways.
  • PubChem Data : Leverage existing thermodynamic data (e.g., ΔG of formation) for stability comparisons with trifluoromethyl or methoxy analogs .

Q. What are the challenges in interpreting NMR spectral data for this compound, and how can they be mitigated?

  • Methodological Answer :

  • Challenge : Overlapping aromatic signals due to bromine’s anisotropic effects.
  • Solution : Use 2D NMR (COSY, HSQC) to resolve coupling networks. Deuteration of labile protons (e.g., NH) simplifies splitting.
  • Validation : Cross-reference with computed NMR shifts (e.g., ACD/Labs or ChemDraw predictions) .

Data Analysis and Experimental Design

Q. How should researchers design experiments to analyze the electronic effects of substituents on the benzamide ring’s reactivity?

  • Methodological Answer :

  • Hammett Studies : Synthesize derivatives with varying substituents (e.g., -NO₂, -OCH₃) and measure reaction rates (e.g., hydrolysis).
  • Electrostatic Potential Maps : Generate via DFT to visualize electron-deficient regions (e.g., bromine’s σ-hole).
  • Kinetic Isotope Effects : Compare rates with deuterated analogs to identify rate-determining steps .

Q. What methodologies are recommended for analyzing conflicting solubility data of this compound in different solvents?

  • Methodological Answer :

  • Phase Diagrams : Construct solubility vs. temperature curves in solvents (e.g., ethanol, acetonitrile).
  • Hansen Solubility Parameters : Calculate dispersion/polarity/hydrogen-bonding contributions to identify mismatches.
  • Validation : Repeat measurements using standardized gravimetric methods and report confidence intervals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-benzyl-3-bromo-5-methylbenzamide
Reactant of Route 2
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N-benzyl-3-bromo-5-methylbenzamide

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